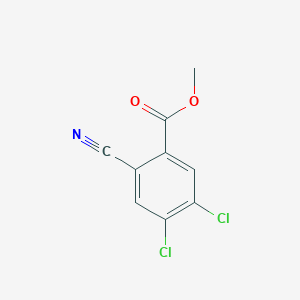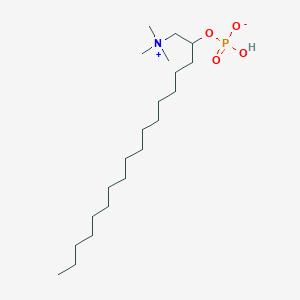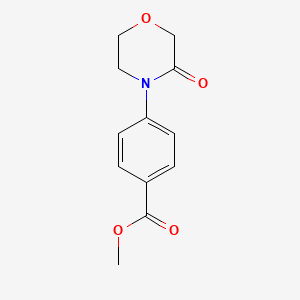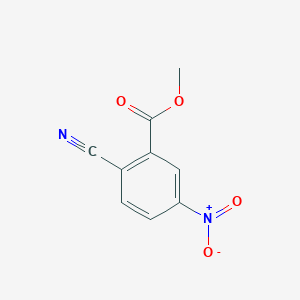
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester
Vue d'ensemble
Description
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester is a chemical compound with the molecular formula C9H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and dichloro substituents on the benzene ring, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester typically involves the esterification of 2-Cyano-4,5-dichlorobenzoic acid. One common method is the reaction of 2-Cyano-4,5-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano and dichloro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester functional group can be hydrolyzed to yield 2-Cyano-4,5-dichlorobenzoic acid and methanol.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Hydrolysis: 2-Cyano-4,5-dichlorobenzoic acid and methanol.
Reduction: 2-Amino-4,5-dichlorobenzoic acid derivatives.
Applications De Recherche Scientifique
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester involves its interaction with specific molecular targets. The cyano and dichloro groups can interact with enzymes and receptors, potentially inhibiting their activity. The ester functional group may also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzoic Acid: Similar structure but lacks the cyano group.
2-Cyano-4-chlorobenzoic Acid: Similar structure but has only one chlorine substituent.
4,5-Dichlorobenzoic Acid: Similar structure but lacks the cyano group and ester functional group.
Uniqueness
2-Cyano-4,5-dichlorobenzoic Acid, Methyl Ester is unique due to the combination of cyano, dichloro, and ester functional groups on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 4,5-dichloro-2-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHFLKHSMSIMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6S,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8005588.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8005613.png)

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]amino]propanoic acid](/img/structure/B8005623.png)






